BenchChemオンラインストアへようこそ!

N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Lipophilicity Drug-likeness Antimalarial Lead Optimization

N-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic heterocyclic sulfonamide derivative (MW 302.35 g/mol) characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core and a 4-ethylphenyl substituent. The compound belongs to a class of triazolopyridine sulfonamides identified as a privileged scaffold in antimalarial drug discovery, specifically targeting the falcipain-2 cysteine protease of Plasmodium falciparum.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
CAS No. 1291486-69-5
Cat. No. B1393209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS1291486-69-5
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3
InChIInChI=1S/C14H14N4O2S/c1-2-11-5-7-12(8-6-11)17-21(19,20)13-4-3-9-18-10-15-16-14(13)18/h3-10,17H,2H2,1H3
InChIKeyWXSIBYCMULVJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291486-69-5): Core Scaffold and Procurement Identity


N-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic heterocyclic sulfonamide derivative (MW 302.35 g/mol) characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core and a 4-ethylphenyl substituent . The compound belongs to a class of triazolopyridine sulfonamides identified as a privileged scaffold in antimalarial drug discovery, specifically targeting the falcipain-2 cysteine protease of Plasmodium falciparum [1].

Why N-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Cannot Be Replaced by a Generic Triazolopyridine Sulfonamide Analog


Within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, subtle variations in the N-aryl substituent and core modifications profoundly impact physicochemical properties, target engagement, and downstream biological potency. The 4-ethyl group on the phenyl ring of this compound establishes a distinct lipophilic profile (LogP 1.24) that influences membrane permeability and pharmacokinetic behavior differently than analogs bearing 4-fluoro, 3,5-difluoro, or 3,5-dimethyl substituents [1]. Substituting an analog without this specific substitution pattern risks altering the hydrophobic balance critical for falcipain-2 active site interactions, as demonstrated by the variable in silico docking scores within this chemical series [1].

Quantitative Differentiation Evidence for N-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide vs. Closest Analogs


Superior Lipophilic Efficiency: Measured LogP of 1.24 vs. Calculated and Measured LogP of Halogenated and Methylated Analog Class

The target compound possesses an experimentally determined LogP of 1.24 , positioning it within an optimal lipophilicity range for oral drug candidates according to Lipinski's Rule of Five. In contrast, the computationally predicted LogP values for close fluorinated analogs such as N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide are higher (e.g., LogP ~1.96–3.23), indicating increased hydrophobicity that may reduce solubility and bioavailability [1]. This differentiation makes the 4-ethyl derivative a superior starting point for hit-to-lead optimization where balanced solubility and permeability are required [2].

Lipophilicity Drug-likeness Antimalarial Lead Optimization

Validated Class-Level Antimalarial Potency: Falcipain-2 Inhibition Baseline Confirmatory Activity

The [1,2,4]triazolo[4,3-a]pyridine sulfonamide scaffold, of which this compound is a direct member, has been experimentally validated for in vitro antimalarial activity. In head-to-head testing within the series, close structural analogs exhibited IC50 values ranging from 2.24 to 4.98 μM against Plasmodium falciparum [1]. While specific IC50 data for the target compound itself is not publicly available at this resolution, its inclusion in a rationally designed 1,561-member virtual library targeting falcipain-2 confirms that the 4-ethylphenyl substitution pattern was computationally prioritized for synthesis and testing [1].

Antimalarial Falcipain-2 Inhibition Plasmodium falciparum

Determined Physicochemical Drug-Likeness Profile: Favorable Fsp3 and Hydrogen Bonding Metrics vs. Class Averages

The compound exhibits a fraction of sp3 hybridized carbons (Fsp3) of 0.14, with 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) . This profile is comparable to the calculated Fsp3 for the 3,5-dimethyl analog (also 0.14) but distinct from the 3-ethyl-N-substituted analogs, which may exhibit higher Fsp3 and increased molecular flexibility [1]. The balanced HBA/HBD ratio (4:1) is characteristic of privileged fragments for oral bioavailability, while the simple 4-ethyl phenyl substitution avoids the need for halogen atoms present in comparator compounds (e.g., N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide), which can introduce metabolic liabilities [1].

Drug-likeness Physicochemical Properties Lead Selection

Commercial Availability and Purity Benchmarking: Consistent 95% Purity Specification Confirmed by Reputable Vendor

The compound is commercially available from Fluorochem with a certified purity of 95% , a specification consistent with other major suppliers such as AKSci (95%) and MolCore (97%) . This purity level exceeds the minimum requirements for early-stage biological screening and aligns with procurement needs for reproducible SAR studies. Direct comparator analogs in the same series, such as N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, are also listed at similar purities (~95%), but the logistics lead times and stock status (UK Stock – 3-5 days for the target compound) provide a tangible procurement advantage .

Chemical Procurement Purity Specification Reproducibility

Optimal Research and Industrial Application Scenarios for N-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Based on Differentiated Evidence


Hit-to-Lead Optimization in Antimalarial Drug Discovery

Based on the validated class-level antimalarial activity and targeted falcipain-2 docking (Section 3, Evidence 2), this compound serves as a privileged starting fragment for structure-activity relationship (SAR) campaigns. The balanced LogP of 1.24 (Evidence 1) indicates a favorable solubility-permeability profile that simplifies formulation for in vivo efficacy models. Procurement of this specific analog enables med chem teams to explore the contribution of the 4-ethylphenyl group to falcipain-2 binding pocket interactions without introducing halogen-related metabolic soft spots [1].

Physicochemical Fragment Library Expansion for Academic Screening Consortia

The compound's determined drug-likeness metrics—Fsp3 of 0.14, HBA: 4, HBD: 1, and MW 302.35 (Section 3, Evidence 3)—make it an ideal addition to academic fragment libraries focused on neglected tropical diseases. Its non-halogenated structure and established purity (95%) ensure compatibility with high-throughput screening (HTS) protocols, enabling broad-spectrum screening against parasitic targets beyond falcipain-2 [1].

Computational Chemistry Model Validation and Docking Benchmarking

Given its inclusion in a rigorously designed 1561-compound virtual library and the availability of in silico docking parameters (Section 3, Evidence 2), this compound is well-suited for validating computational predictive models. Researchers can procure the physical material to experimentally confirm docking scores and refine scoring functions for the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, bridging in silico prediction and in vitro reality [1].

Benchmark Internal Controls for Sulfonamide Metabolism and Stability Assays

The absence of fluorine atoms and the presence of a metabolically tractable 4-ethyl group (Section 3, Evidence 3) differentiate this compound as a benchmark control for comparative metabolism studies. Pharmaceutical companies can use this compound as a reference to assess the metabolic stability liabilities of halogenated analogs in liver microsome assays, aiding in the selection of superior candidate molecules [1].

Quote Request

Request a Quote for N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.